molecular formula C10H12N2O2 B2619514 Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate CAS No. 2375270-03-2

Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate

Cat. No.: B2619514
CAS No.: 2375270-03-2
M. Wt: 192.218
InChI Key: IJNCASHAZJIZMX-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated naphthyridine core with a methyl ester substituent at position 7. The 1,7-naphthyridine scaffold contains two nitrogen atoms at positions 1 and 7, contributing to its aromatic and hydrogen-bonding properties.

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-14-10(13)9-8-7(4-6-12-9)3-2-5-11-8/h4,6,11H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNCASHAZJIZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC2=C1NCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the cyclization can be achieved using phosphine reagents in acetic acid, yielding the desired naphthyridine derivative with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Halogenating agents or organometallic reagents under controlled temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce tetrahydronaphthyridine derivatives.

Scientific Research Applications

Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

The following analysis compares Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate with structurally and functionally related compounds, focusing on substituent effects, ring topology, and applications.

Structural Analogs in the 1,7-Naphthyridine Family
Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications References
2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine Methyl at position 2; no ester group C₉H₁₂N₂ Simpler structure; potential CNS activity due to lipophilic methyl group .
8-(4-Bromophenyl)-5,6,7,8-tetrahydro-1,7-naphthyridine (5i) 4-Bromophenyl at position 8 C₁₅H₁₅BrN₂ Enhanced steric bulk; potential halogen bonding in drug design .
8-Hydroxy-1,2,3,4-tetrahydro-1,6-naphthyridine-2-carboxylic acid (155) Hydroxy and carboxylic acid groups C₉H₁₀N₂O₃ High polarity; relevance in antibiotic derivatives (e.g., berninamycinic acid) .

Key Observations :

  • Substituent Effects : The methyl ester in the target compound enhances solubility in organic solvents compared to the hydroxyl/carboxylic acid groups in compound 155 , which favor aqueous environments.
Functional Group Comparisons
  • Methyl Ester vs. Methoxy Groups :
    • Methyl esters (as in the target compound) are hydrolytically labile, enabling prodrug strategies. In contrast, methoxy groups (e.g., compound 153 in ) are more stable but less reactive .
  • Aromatic vs. Hydrogenated Cores :
    • Fully aromatic naphthyridines exhibit stronger π-π stacking interactions, whereas hydrogenated derivatives (e.g., tetrahydro forms) offer conformational flexibility and reduced planarity for membrane penetration .

Biological Activity

Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family and possesses a bicyclic structure characterized by a saturated tetrahydro moiety fused to a naphthyridine ring system. Its molecular formula is C11H12N2O2C_{11}H_{12}N_2O_2 with a molecular weight of approximately 204.23 g/mol. The presence of the carboxylate group enhances its solubility and reactivity in biological systems.

Mechanisms of Biological Activity

The biological activity of this compound has been attributed to several mechanisms:

  • Kinase Inhibition : This compound has shown potential as a kinase inhibitor. Kinases are crucial for regulating cellular processes such as growth and differentiation. Inhibiting specific kinases may provide therapeutic strategies for diseases like cancer and inflammatory conditions.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against various strains of bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or function.
  • Neuroprotective Effects : Research has indicated that derivatives of naphthyridine compounds can act as neuroprotective agents by modulating neurotransmitter systems and reducing oxidative stress .

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Kinase InhibitionInhibits FLT3 kinase implicated in acute myeloid leukemia (AML)
AntibacterialExhibits significant antibacterial effects against Gram-positive bacteria
NeuroprotectionModulates glutamate receptors; reduces neuroinflammation
HIV-1 Integrase InhibitionCompounds derived from this scaffold showed promising antiviral activity

Case Studies

  • Kinase Inhibition in Cancer Research : A study demonstrated that this compound derivatives effectively inhibited FLT3 kinase activity in vitro. This inhibition resulted in reduced proliferation of AML cell lines, suggesting potential for therapeutic application in hematological malignancies.
  • Antimicrobial Studies : Another research focused on the antibacterial properties of this compound against various pathogens. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations.
  • Neuroprotective Mechanisms : A recent investigation into the neuroprotective effects revealed that certain analogs could significantly reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents like hydrogen peroxide. This suggests potential applications in neurodegenerative disease management .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Methyl 1,2,3,4-tetrahydro-1,7-naphthyridine-8-carboxylate?

  • Methodological Answer : The synthesis typically involves cyclization of pyridine or tetrahydroisoquinoline precursors using catalysts (e.g., Pd/C) and controlled reaction parameters. For example, hydrogenolysis of benzyl esters under H₂ in methanol yields carboxylate derivatives with ~89% efficiency . Cyclization reactions may also employ arylboronic acids for coupling, requiring precise stoichiometry to avoid diarylation byproducts . Key parameters include temperature (80–100°C), solvent polarity, and pH optimization to stabilize intermediates.

Table 1: Representative Synthetic Routes

MethodKey ConditionsYield (%)Reference
Cyclization of precursorsCatalytic Pd/C, H₂, MeOH, 20°C89
Arylboronic acid couplingRoom temperature, Suzuki catalyst68–75

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C) is essential for confirming substitution patterns and stereochemistry. For example, characteristic δ 7.57 (s, 2H) in 1H NMR confirms aromatic protons, while 13C NMR δ 152.1–116.7 verifies carbonyl and heterocyclic carbons . Mass spectrometry (MS) validates molecular weight (e.g., m/z 192.22 for C₁₀H₁₂N₂O₂). High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and scalability?

  • Methodological Answer : Reaction optimization requires statistical design (e.g., factorial experiments) to evaluate temperature, catalyst loading, and solvent effects. Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating . Continuous flow reactors enhance scalability, achieving 85% yield at 100 mg/hr throughput by maintaining steady-state conditions (pH 7–8, 50°C) . Post-synthesis purification via crystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity to >98% .

Q. How should discrepancies in reported biological activities of naphthyridine derivatives be addressed?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., bacterial strain selection in antimicrobial tests) or structural analogs with differing substituents. For example, methyl ester substitution at position 8 may enhance enzyme inhibition compared to ethyl analogs . Standardized protocols (e.g., CLSI guidelines for MIC testing) and comparative studies using isogenic strains are recommended. Computational docking (e.g., AutoDock Vina) can predict binding affinities to resolve mechanistic inconsistencies .

Q. What strategies enhance target selectivity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Substituent modifications (e.g., introducing electron-withdrawing groups at position 7) improve selectivity for bacterial dihydrofolate reductase (DHFR) over human isoforms. For instance, fluoro-substituted derivatives show 10-fold higher selectivity (IC₅₀ = 0.2 µM vs. 2.1 µM) . Pharmacophore modeling identifies critical hydrogen-bonding interactions with active-site residues (e.g., Asp27 in DHFR), guiding rational design .

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